molecular formula C17H22N6O2 B2612759 7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919027-41-1

7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2612759
CAS No.: 919027-41-1
M. Wt: 342.403
InChI Key: QKYDHHMMZZPEOQ-VOTSOKGWSA-N
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Description

7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic synthesis. The process begins with the preparation of the core purine structure, followed by the introduction of the but-2-enyl and methylprop-2-enyl groups through various alkylation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated analogs.

Scientific Research Applications

7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

IUPAC Name

7-[(E)-but-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-6-7-8-21-15(24)13-14(20(5)17(21)25)18-16-22(13)10-12(4)19-23(16)9-11(2)3/h6-7H,2,8-10H2,1,3-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYDHHMMZZPEOQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CC(=C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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